Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester
Description
Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester is a structurally complex derivative of hexadecanoic acid (palmitic acid). Its unique features include:
- 2,2-Difluoro substitution on the ethyl backbone, improving metabolic stability and chemical inertness.
- Stereospecific (R)-configuration, which may influence biological interactions.
Properties
Molecular Formula |
C19H37F2O6P |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(2R)-1,1-difluoro-3-phosphonooxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C19H37F2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)27-17(19(20)21)16-26-28(23,24)25/h17,19H,2-16H2,1H3,(H2,23,24,25)/t17-/m1/s1 |
InChI Key |
FNESAIQQDLSXRX-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COP(=O)(O)O)C(F)F |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPAR modulators involves complex organic synthesis techniques. For instance, the preparation of PPAR-gamma agonists often involves the use of heterocyclic scaffolds. These compounds are synthesized through multi-step reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of PPAR modulators is scaled up from laboratory synthesis. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: PPAR modulators undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance their biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of PPAR modulators include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions vary depending on the desired modification but often involve specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions are typically the active PPAR modulators, which are then tested for their efficacy in biological systems. These products are characterized by their ability to bind to PPAR receptors and modulate gene expression .
Scientific Research Applications
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis . In biology, they are essential for understanding cellular differentiation and development . In medicine, PPAR modulators are investigated for their potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases . Additionally, they have applications in cancer research, where they are studied for their role in tumorigenesis and potential as therapeutic agents .
Mechanism of Action
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in lipid metabolism, glucose homeostasis, and inflammation . This binding regulates the transcription of genes involved in various metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: The phosphonooxymethyl group introduces polar characteristics, making the compound more water-soluble than methyl or ethyl esters. For example, methyl hexadecanoate is "very hydrophobic" and "practically insoluble in water" , whereas the target compound’s amphiphilicity may enhance bioavailability.
- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. This contrasts with glycerol-based esters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester), which degrade more readily due to labile hydroxyl groups .
Industrial and Regulatory Considerations
- Pharmaceutical Use : The compound’s design suggests applications in drug delivery, leveraging its prodrug capability and stability. Methyl and ethyl esters, in contrast, are more common in biofuels or cosmetics .
- Regulatory Challenges: Fluorinated compounds face scrutiny under regulations like the EU’s REACH, which classifies certain perfluorinated acids as substances of very high concern (SVHC) .
Biological Activity
Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester, also known as ethyl hexadecanoate or ethyl palmitate, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name : Ethyl hexadecanoate
- Molecular Formula : C18H36O2
- Molecular Weight : 284.4772 g/mol
- CAS Registry Number : 628-97-7
- Structure :
Biological Activity Overview
Hexadecanoic acid derivatives have been studied for various biological activities, including:
-
Anti-inflammatory Effects :
- Studies have shown that hexadecanoic acid exhibits significant anti-inflammatory properties. For instance, an in vitro study assessed its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results indicated that hexadecanoic acid could effectively inhibit NO production without affecting cell viability at concentrations ranging from 1 to 100 μg/mL .
- Antibacterial and Antifungal Potency :
- Phytochemical Composition :
Case Study 1: In Vitro Anti-inflammatory Activity
A study published in MDPI examined the anti-inflammatory properties of different extracts containing fatty acids, including hexadecanoic acid. The ethyl acetate extract showed the highest inhibition of NO production compared to other extracts, indicating the potential of hexadecanoic acid as a therapeutic agent for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of fatty acids, hexadecanoic acid was identified as a key component responsible for antibacterial activity against specific strains of bacteria and fungi. This suggests its utility in food preservation and medicinal applications .
Data Summary Table
| Property | Value/Description |
|---|---|
| IUPAC Name | Ethyl hexadecanoate |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.4772 g/mol |
| CAS Registry Number | 628-97-7 |
| Biological Activities | Anti-inflammatory, Antimicrobial |
| Sources | Found in fruits and alcoholic beverages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
